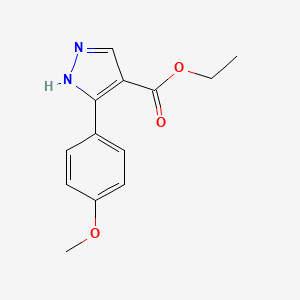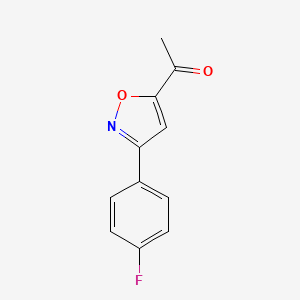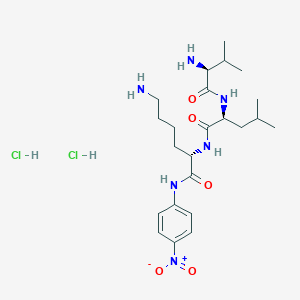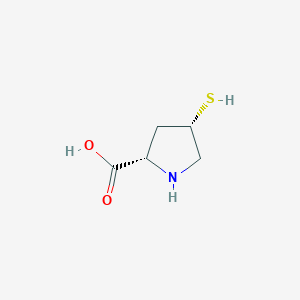
4-(3-Formylphenyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Formylphenyl)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes .
Synthesis Analysis
The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . The process involves the use of 4-bromobenzaldehyde as a starting material . The acetalization of the aldehyde group was carried out using diethoxymethoxyethane and ethanol to give 1-bromo-4-(diethoxymethyl)benzene . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product .Molecular Structure Analysis
The molecular formula of this compound is C13H11BO3 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
This compound acts as a reagent used for various reactions including Palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, ligand-free copper-catalyzed coupling of nitro arenes with arylboronic acids, and others .Physical and Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 226.04 . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications
Synthetic Intermediates and Organic Reactions
Phenylboronic acids, including derivatives like 3-formylphenylboronic acid and 4-formylphenylboronic acid, are pivotal as synthetic intermediates in organic synthesis. These compounds are essential in the Suzuki-Miyaura reaction, which is crucial for synthesizing various inhibitors of serine proteases. Studies have shown these compounds' geometric optimization, vibrational, electronic properties, and their reactivity through molecular docking studies, indicating their broad utility in creating complex organic molecules (Tanış, Kurt, Yalçın, & Ercan, 2020).
Diagnostic and Therapeutic Applications
Phenylboronic acids and their derivatives demonstrate significant potential in diagnostic and therapeutic applications. Their ability to form reversible complexes with polyols, including sugars and diol, makes them suitable for constructing glucose-responsive systems, which are especially relevant for insulin delivery in diabetes management. Recent advancements include the development of phenylboronic acid-based glucose-responsive materials such as nanogels, micelles, and mesoporous silica nanoparticles, highlighting their role in drug delivery systems (Ma & Shi, 2014).
Molecular Recognition and Biochemical Sensing
The unique chemistry of phenylboronic acids, including their interaction with sialic acid, provides a molecular basis for analytical applications, including cancer diagnostics and therapeutics. The interaction with sialic acid, in particular, presents a new class of molecular targets for phenylboronic acid-based strategies, demonstrating their application beyond traditional drug delivery systems to include diagnostic tools (Sanjoh, Miyahara, Kataoka, & Matsumoto, 2014).
Advanced Materials and Nanotechnology
Phenylboronic acid-decorated polymeric nanomaterials have been explored for their advanced bio-application, including drug delivery systems and biosensors. The ability to form reversible complexes with various biomolecules enables the development of materials for specific diagnostic and therapeutic applications. Recent studies have focused on the interactions of these materials with glucose and sialic acid, emphasizing their potential in biosensing and targeted therapy (Lan & Guo, 2019).
Mechanism of Action
Phenylboronic acids are strong class of Lewis acid because it has open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . They are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .
Safety and Hazards
Future Directions
Phenylboronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . The most important fields are the synthesis of biaryl compounds in the Suzuki–Miyaura reaction, the molecular receptors of sugars, covalent organic frameworks and their use as biologically active compounds . There is a need to find boronic acids that have good water solubility. This feature is important for the construction of molecular sugar receptors and the use of boronic acids as biologically active agents .
Properties
IUPAC Name |
[4-(3-formylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9,16-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFFXSVUBIUPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC(=C2)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)







